REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Br[C:5]([CH3:17])([CH3:16])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=1)=[O:7]>CO>[CH3:16][C:5]1([CH3:17])[O:7][C:6]1([O:2][CH3:1])[C:8]1[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
95.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
437.1 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)SC)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise to this solution
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The methanol is then removed by distillation
|
Type
|
ADDITION
|
Details
|
The residue is poured into ice water
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ether solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
DISTILLATION
|
Details
|
are purified by vacuum distillation
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(O1)(C1=CC=C(C=C1)SC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |